5-(3-Hydroxy-3-methylazetidin-1-yl)furan-2-carbaldehyde

Lipophilicity Drug-likeness Physicochemical profiling

5-(3-Hydroxy-3-methylazetidin-1-yl)furan-2-carbaldehyde (CAS 1861067-12-0, MW 181.19 g/mol, C₉H₁₁NO₃) is a heterocyclic building block that combines an electron-rich furan-2-carbaldehyde core with a 3-hydroxy-3-methylazetidine substituent at the 5-position. The compound bears a reactive aldehyde group (enabling condensation, reductive amination, and nucleophilic addition chemistry), a tertiary hydroxyl group on the azetidine ring (providing a hydrogen-bond donor), and a geminal methyl substituent that introduces steric bulk adjacent to the hydroxyl.

Molecular Formula C9H11NO3
Molecular Weight 181.19 g/mol
Cat. No. B15252602
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3-Hydroxy-3-methylazetidin-1-yl)furan-2-carbaldehyde
Molecular FormulaC9H11NO3
Molecular Weight181.19 g/mol
Structural Identifiers
SMILESCC1(CN(C1)C2=CC=C(O2)C=O)O
InChIInChI=1S/C9H11NO3/c1-9(12)5-10(6-9)8-3-2-7(4-11)13-8/h2-4,12H,5-6H2,1H3
InChIKeyNNBFZHFTJUFHKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(3-Hydroxy-3-methylazetidin-1-yl)furan-2-carbaldehyde – Structural and Physicochemical Baseline for Procurement Evaluation


5-(3-Hydroxy-3-methylazetidin-1-yl)furan-2-carbaldehyde (CAS 1861067-12-0, MW 181.19 g/mol, C₉H₁₁NO₃) is a heterocyclic building block that combines an electron-rich furan-2-carbaldehyde core with a 3-hydroxy-3-methylazetidine substituent at the 5-position [1]. The compound bears a reactive aldehyde group (enabling condensation, reductive amination, and nucleophilic addition chemistry), a tertiary hydroxyl group on the azetidine ring (providing a hydrogen-bond donor), and a geminal methyl substituent that introduces steric bulk adjacent to the hydroxyl [1]. Its computed physicochemical profile—XLogP3 of 0.6, topological polar surface area (TPSA) of 53.7 Ų, one hydrogen-bond donor, and four hydrogen-bond acceptors—places it in a favorable lead-like chemical space for medicinal chemistry applications [1].

Why Generic Substitution of 5-(3-Hydroxy-3-methylazetidin-1-yl)furan-2-carbaldehyde Fails: Structural Clashes Among Close Analogs


Although the 5-(azetidin-1-yl)furan-2-carbaldehyde scaffold class contains multiple commercially listed analogs, key structural variations at the azetidine 3-position produce functionally non-interchangeable molecules. Replacing the tertiary hydroxyl with a methoxy group (as in 5-(3-methoxy-3-methylazetidin-1-yl)furan-2-carbaldehyde ) eliminates hydrogen-bond donor capacity—a critical determinant of target engagement, solubility, and crystal-packing interactions. Removing the 3-methyl group altogether (as in 5-(3-hydroxyazetidin-1-yl)furan-2-carbaldehyde ) alters both lipophilicity and metabolic stability. Introducing bulkier alkyl substituents such as cyclopropyl or isopropyl [2] increases steric demand and logP, which can shift binding mode, reduce ligand efficiency, or compromise pharmacokinetic properties. Even the seemingly minor omission of the hydroxyl (5-(azetidin-1-yl)furan-2-carbaldehyde ) eliminates a key pharmacophoric feature. These structural differences translate directly into divergent computed and experimentally measurable properties, meaning that no single analog can serve as a generic, fit-for-purpose surrogate across synthetic and screening applications.

Quantitative Differentiation Evidence for 5-(3-Hydroxy-3-methylazetidin-1-yl)furan-2-carbaldehyde vs. Closest Analogs


XLogP3 Reduction Relative to Unsubstituted and Methoxy Analogs

The target compound exhibits a computed XLogP3 of 0.6, which is substantially lower than the predicted values for its closest analogs that lack the hydrogen-bond-donating hydroxyl group [1]. The unsubstituted 5-(azetidin-1-yl)furan-2-carbaldehyde (MW 151.16, C₈H₉NO₂, zero HBD) is predicted to have an XLogP3 approximately 0.6–1.0 log units higher based on the removal of the hydroxyl oxygen . Similarly, the 3-methoxy-3-methyl analog substitutes the hydroxyl with a methoxy ether, increasing lipophilicity while eliminating HBD capacity entirely . A lower logP in the target compound translates to improved aqueous solubility and reduced non-specific protein binding—properties that are directly relevant to fragment-based screening and lead optimization campaigns [2].

Lipophilicity Drug-likeness Physicochemical profiling

Unique Hydrogen-Bond Donor Presence Versus Methoxy and Unsubstituted Analogs

The target compound possesses exactly one hydrogen-bond donor (the tertiary hydroxyl on the azetidine 3-position), a feature that is absent in two of its most direct structural analogs [1]. 5-(Azetidin-1-yl)furan-2-carbaldehyde (CAS 1522187-12-7, C₈H₉NO₂) has zero HBD , and 5-(3-methoxy-3-methylazetidin-1-yl)furan-2-carbaldehyde (CAS 1854264-02-0, C₁₀H₁₃NO₃) likewise has zero HBD because the hydroxyl is replaced by a methyl ether . In fragment-based drug discovery, the presence or absence of a single HBD can determine whether a compound engages a key backbone carbonyl or side-chain residue in the target binding site, directly affecting hit confirmation rates [2]. The target compound uniquely combines one HBD with four HBA, yielding a balanced HBD/HBA ratio that is favorable for both solubility and target binding.

Hydrogen bonding Pharmacophore modeling Target engagement

Molecular Weight Advantage Over Cyclopropyl and Isopropyl Analogs for Fragment-Based Screening

With a molecular weight of 181.19 g/mol, the target compound sits comfortably within the 'fragment' (MW < 250) and 'lead-like' (MW < 350) chemical space, while retaining sufficient complexity (13 heavy atoms) for meaningful target interactions [1]. Bulkier analogs carrying cyclopropyl (MW 207.23 g/mol, +26 Da) or isopropyl (MW 209.24 g/mol, +28 Da) [2] substituents at the azetidine 3-position exceed the MW 200 threshold often used as a soft cutoff in fragment library design [3]. The 3-methyl group in the target compound provides the minimum steric bulk needed to shield the hydroxyl from rapid metabolic conjugation (glucuronidation/sulfation), without the excessive mass and lipophilicity penalty imposed by larger alkyl groups [3]. This MW advantage translates to higher ligand efficiency metrics (LE = pIC₅₀ / N_heavy) when progressing hits from fragment screening.

Fragment-based drug discovery Ligand efficiency Lead-likeness

Aldehyde Synthetic Handle for Covalent Derivatization vs. Non-Aldehyde Azetidine-Furan Analogs

The furan-2-carbaldehyde moiety provides a versatile electrophilic handle that is absent in non-aldehyde azetidine-furan analogs such as 2-(furan-2-yl)azetidine or 2-(furan-2-yl)-3,3-dimethylazetidine . This aldehyde enables Schiff-base formation with primary amines, reductive amination to generate secondary/tertiary amine libraries, and condensation with active methylene compounds [1]. Critically, furan-2-carbaldehydes have been demonstrated to form covalent interactions with biological nucleophiles: in a published medicinal chemistry program, furan-2-carboxaldehyde derivatives (MMA compounds) covalently engaged βCys93 of hemoglobin, achieving RBC sickling inhibition of 9–64% at 5 mM concentration, whereas the parent 5-HMF formed only reversible Schiff-base adducts with αVal1 nitrogen [2]. This provides class-level precedent that the aldehyde handle can be leveraged for targeted covalent inhibitor design—a modality that non-aldehyde analogs cannot support.

Covalent inhibitor design Reversible covalent chemistry Synthetic diversification

Azetidine Conformational Restriction vs. Piperidine and Pyrrolidine Scaffolds

The azetidine ring provides greater conformational rigidity than the corresponding five-membered pyrrolidine or six-membered piperidine rings, due to its smaller ring size and higher ring strain (approximately 26.3 kcal/mol for azetidine vs. ~6.5 kcal/mol for pyrrolidine) [1]. This rigidity reduces the entropic penalty upon target binding and can improve selectivity. In kinase drug discovery, a published program at Pfizer demonstrated that switching from a pyrrolidinyl to an azetidinyl ring system in a ketohexokinase (KHK) inhibitor enabled exploration of an alternative, rotated binding mode directed at the Arg-108 residue, culminating in the phase 2 clinical candidate PF-06835919 [2]. The target compound combines this azetidine rigidity advantage with the furan-2-carbaldehyde electrophilic functionality—a dual-feature scaffold that piperidine- or pyrrolidine-based furan carbaldehyde analogs cannot provide with the same degree of conformational restriction .

Conformational restriction Scaffold hopping Kinase inhibitor design

Balanced TPSA for Blood-Brain Barrier Penetration Potential vs. Higher-Polarity Analogs

The target compound has a computed topological polar surface area (TPSA) of 53.7 Ų, which places it within the established range associated with favorable blood-brain barrier (BBB) penetration (commonly accepted threshold: TPSA < 60–70 Ų for CNS penetration and < 140 Ų for oral absorption) [1]. This TPSA value reflects the balanced contributions of the furan oxygen, aldehyde carbonyl, azetidine nitrogen, and the single hydroxyl group. In contrast, analogs containing additional polar functionality—such as 5-(3-hydroxyazetidin-1-yl)furan-2-carbaldehyde variants carrying extra hydrogen-bond donors—would exhibit higher TPSA values that progressively reduce BBB permeability [2]. The TPSA of 53.7 Ų, combined with the low molecular weight (181.19 Da) and modest logP (0.6), yields a favorable CNS multiparameter optimization (MPO) desirability score, making this compound a viable starting point for CNS-targeted library design [3].

CNS drug design Blood-brain barrier permeability TPSA optimization

Application Scenarios for 5-(3-Hydroxy-3-methylazetidin-1-yl)furan-2-carbaldehyde Based on Quantitative Differentiation Evidence


Fragment Library Assembly for Hydrogen-Bond-Driven Target Engagement Screening

For fragment-based screening campaigns where hydrogen-bond donor interactions are critical for initial hit identification, 5-(3-hydroxy-3-methylazetidin-1-yl)furan-2-carbaldehyde is the preferred scaffold over its 3-methoxy and unsubstituted azetidine analogs because it uniquely provides one HBD (tertiary hydroxyl) while maintaining a low molecular weight (181.19 Da) and modest lipophilicity (XLogP3 = 0.6) [1]. The methoxy analog (HBD = 0) and unsubstituted analog (HBD = 0) cannot establish the same donor interactions with backbone carbonyls in kinase hinge regions or protease active sites [2]. Inclusion of this compound in fragment libraries increases the probability of detecting ligand-efficient hits for targets requiring a directional hydrogen-bond donor at the fragment-binding interface [3].

Covalent Inhibitor and PROTAC Precursor Synthesis Leveraging the Aldehyde Handle

Research teams developing targeted covalent inhibitors (TCIs) or proteolysis-targeting chimeras (PROTACs) can utilize the furan-2-carbaldehyde moiety as a reversible covalent warhead or as a synthetic anchor point for linker attachment via reductive amination [1]. Published precedent from the furan-2-carboxaldehyde chemotype demonstrates that structurally related aromatic aldehydes can form covalent adducts with cysteine residues (βCys93 of hemoglobin), achieving functional antisickling activity of up to 64% at 5 mM [2]. Non-aldehyde azetidine-furan analogs (e.g., 2-(furan-2-yl)azetidine and its 3,3-dimethyl variant) lack this electrophilic handle entirely and are therefore unsuitable for covalent inhibitor design strategies [3].

CNS-Targeted Lead Optimization Starting from a BBB-Permeable Scaffold

With a TPSA of 53.7 Ų (below the CNS permeability threshold of 60–70 Ų) [1], a molecular weight of 181.19 Da, and an XLogP3 of 0.6, 5-(3-hydroxy-3-methylazetidin-1-yl)furan-2-carbaldehyde is positioned as an attractive starting point for CNS drug discovery programs [2]. Unlike bulkier analogs—the cyclopropyl (MW 207.23) and isopropyl (MW 209.24) derivatives—which add 26–28 Da of mass and likely increase TPSA and lipophilicity, the methyl-substituted target compound remains within the optimal CNS MPO desirability space [3]. This compound can serve as a core scaffold for neuroscience-focused library enumeration, where maintaining BBB permeability while introducing target-selective substituents is paramount [4].

Conformationally Restricted Kinase Inhibitor Fragment for Structure-Based Design

The azetidine ring in 5-(3-hydroxy-3-methylazetidin-1-yl)furan-2-carbaldehyde provides greater conformational restriction than piperidine or pyrrolidine analogs, with ring strain of approximately 26.3 kcal/mol constraining the geometry of the attached furan-2-carbaldehyde pharmacophore [1]. This rigidity has proven advantageous in kinase inhibitor design: the azetidinyl-to-pyrrolidinyl switch in the Pfizer KHK inhibitor program (leading to PF-06835919, a phase 2 clinical candidate) enabled a rotated binding mode that improved potency and selectivity [2]. Medicinal chemistry teams pursuing ATP-competitive or allosteric kinase inhibitors can use this compound as a rigid fragment for structure-based design, where the defined vector of the aldehyde and hydroxyl groups facilitates rational elaboration into the ribose pocket or solvent-exposed region [3].

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